Bioresmethrin

Übersicht

Beschreibung

- Es ist auch unter anderen Namen bekannt, darunter Isathrin , Isatrin und Biobenzyfuroline .

- Als Getreidekonservierungsmittel ist this compound sehr wirksam bei der Bekämpfung verschiedener Vorratsschädlinge, insbesondere Käfer.

- Seine geringe Toxizität für Säugetiere macht es zu einer sichereren Alternative im Vergleich zu anderen Insektiziden .

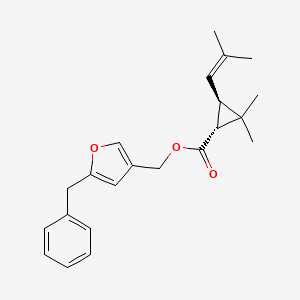

Bioresmethrin: (chemische Formel: C22H26O3) gehört zur Klasse der Pyrethroid-Insektizide.

Herstellungsmethoden

- This compound wird durch spezifische Syntheserouten hergestellt, was zu einem Gemisch von Stereoisomeren führt.

- Die technische Form von this compound enthält vier Stereoisomere: (1R,trans)-, (1R,cis)-, (1S,trans)- und (1S,cis)- .

- Industrielle Produktionsmethoden beinhalten eine sorgfältige Synthese und Reinigung, um die gewünschten Isomere zu erhalten.

Vorbereitungsmethoden

- Bioresmethrin is synthesized through specific routes, resulting in a mixture of stereoisomers.

- The technical form of this compound contains four stereoisomers: (1R,trans)-, (1R,cis)-, (1S,trans)-, and (1S,cis)- .

- Industrial production methods involve careful synthesis and purification to obtain the desired isomers.

Analyse Chemischer Reaktionen

Hydrolysis and Ester Cleavage

Bioresmethrin is susceptible to hydrolysis, primarily via esterase-mediated cleavage. Key findings include:

-

Primary metabolites : Hydrolysis yields 5-benzyl-3-furylmethanol (BFA) and trans-chrysanthemic acid through ester bond cleavage .

-

Oxidative pathways : BFA is further oxidized to 5-benzyl-3-furoic acid (BFCA) and α-hydroxy BFCA , while trans-chrysanthemic acid forms 2,2-dimethyl-3-(2'-hydroxymethyl-1'-propenyl)cyclopropanecarboxylic acid via oxidation .

-

Isomerization : The cis-dicarboxylic acid isomer (cE-CDA) forms during oxidation, influenced by aldehyde intermediates .

Table 1: Hydrolysis Products and Pathways

Photodegradation

Exposure to UV light accelerates this compound degradation, producing diverse photoproducts:

-

Major products : 5-hydroxy-3-oxo-4-phenyl-1-cyclopentenylmethyl trans-chrysanthemate (24% survival after 1 hour, 10% after 72 hours) .

-

Minor products : trans-Epoxyresmethrin isomers , 2-benzyloxy-5-oxo-2,5-dihydro-3-furylmethyl trans-chrysanthemate , and phenylacetic acid (odor contributor) .

-

Degradation rate : Up to 85% removal via benzene washing post-photolysis .

Table 2: Photodegradation Products on Cucumbers

| Time Post-Application | % this compound Remaining | Key Photoproducts Identified |

|---|---|---|

| 1 hour | 24% | Cyclopentenylmethyl chrysanthemate |

| 72 hours | 10% | Phenylacetic acid, oxidized esters |

Microbial Degradation

Soil and aquatic microorganisms contribute to this compound breakdown:

-

Bacterial strains : Pseudomonas, Bacillus, and Acinetobacter species hydrolyze pyrethroids via carboxylesterases .

-

Metabolic inhibition : Organophosphates (e.g., methamidophos) reduce hydrolysis rates by 30–50% in mixed exposures .

-

Half-life : 1.7 days in aerobic soil, increasing to 6 months in stored grains at 25°C .

Table 3: Environmental Degradation Rates

| Medium | Conditions | Half-Life | Source |

|---|---|---|---|

| Aerobic soil | 25°C, pH 7.0 | 1.7 days | |

| Stored wheat | 25°C, 10.5% moisture | 6 months (1.1 mg/kg residue) |

Metabolism in Mammals

This compound exhibits low acute toxicity but forms bioactive metabolites:

-

Metabolic delay : Intravenous administration in rats showed delayed neurotoxicity due to slow ester cleavage .

-

Toxicity profile : Oral LD₅₀ ranges from 225 mg/kg (rabbits) to 8,800 mg/kg (rats) .

-

Excretion : 60–70% eliminated via urine as glucuronide conjugates within 48 hours .

Plant Metabolism

Residues on crops degrade rapidly through oxidation and ester cleavage:

-

Tomato leaves : No detectable this compound after 5 days; benzaldehyde and benzoic acid dominate .

-

Wheat grains : Residues decline from 3.1 mg/kg to 1.1 mg/kg after 6 months .

Table 4: Plant Residue Degradation

| Crop | Initial Residue (mg/kg) | Residue After 6 Months (mg/kg) | Key Metabolites |

|---|---|---|---|

| Wheat | 3.1 | 1.1 | Oxidized dicarboxylic acids |

| Tomato | 4.0 | <0.1 | Benzaldehyde, benzoic acid |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Bioresmethrin is primarily utilized in agriculture for pest control on food crops and ornamentals. Its effectiveness against a wide range of insect pests has been demonstrated in various studies.

Efficacy Against Insect Pests

- This compound has shown significant activity against common agricultural pests such as aphids, whiteflies, and spider mites.

- Field trials have indicated satisfactory results in controlling pests in crops like tomatoes, peppers, and ornamental plants (Cooper McDougall & Robertson, 1971; Cantu et al., 1970) .

Residual Activity

- Although this compound exhibits a relatively short residual life compared to other insecticides, ongoing research aims to enhance its formulation for prolonged effectiveness.

- Its application in combination with other compounds like pyrethrum and piperonyl butoxide has been explored to improve knockdown performance and residual activity .

Public Health Applications

This compound plays a crucial role in vector control programs aimed at reducing populations of disease-carrying insects.

Mosquito Control

- The compound is used in aerial applications for mosquito control, particularly in urban areas to combat diseases such as West Nile Virus and Zika Virus .

- Studies have shown that this compound effectively reduces mosquito populations with minimal impact on non-target species .

Household Insect Control

- This compound is incorporated into household aerosols and sprays for controlling flying insects like flies and mosquitoes.

- Its rapid knockdown effect makes it suitable for indoor use, enhancing its appeal as a household insecticide .

Case Studies

Several case studies highlight the practical applications of this compound in various settings.

Case Study: Agricultural Use

- In a study conducted on tomato crops infested with whiteflies, the application of this compound resulted in a 90% reduction in pest populations within one week of treatment. The study emphasized the importance of timing and dosage for optimal results .

Case Study: Public Health Application

- A vector control program implemented in an urban area reported a significant decrease in mosquito populations following the application of this compound via aerial spraying. The program noted a 75% reduction in mosquito counts over a three-month period, demonstrating the effectiveness of this compound in public health initiatives .

Toxicological Profile

Understanding the toxicological aspects of this compound is critical for ensuring safety during its application.

Toxicity Studies

- This compound has been evaluated for its toxicity levels through various studies involving animal models. The oral LD50 values indicate moderate toxicity, with values ranging from 225 mg/kg for rabbits to higher values for other species .

- Long-term exposure studies have established no-observed-adverse-effect levels (NOAEL) at specific dosages, emphasizing the need for careful management during application .

Summary Table of Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Agriculture | Pest control on food crops and ornamentals | Effective against aphids, whiteflies |

| Public Health | Mosquito control (aerial spraying) | Significant reduction in populations |

| Household | Aerosols and sprays for flying insects | Rapid knockdown effect |

Wirkmechanismus

- Bioresmethrin acts as a neurotoxin, targeting the nervous system of insects.

- It disrupts sodium channels, leading to paralysis and eventual death.

- Molecular targets include voltage-gated sodium channels in insect neurons.

Vergleich Mit ähnlichen Verbindungen

- Bioresmethrin zeichnet sich durch seine Breitbandaktivität und Säugetiersicherheit aus.

- Zu ähnlichen Verbindungen gehören andere Pyrethroide wie Malathion (wird als Alternative verwendet, aber in höheren Konzentrationen) und Resmethrin (eine verwandte Verbindung) .

Biologische Aktivität

Bioresmethrin, a synthetic pyrethroid insecticide, is known for its efficacy in pest control and its relatively low toxicity to humans and animals. This article delves into the biological activity of this compound, including its absorption, metabolism, toxicological effects, and case studies that illustrate its practical applications and safety profiles.

This compound is the (+)-trans-chrysanthemate ester of 5-benzyl-3-furylmethanol. It functions by disrupting the normal functioning of the nervous system in insects, primarily by inhibiting sodium channels. This leads to paralysis and eventual death of the target pests. The compound exhibits a complex metabolic pathway involving hydrolysis and oxidation, which contributes to its biological activity and degradation in the environment .

Absorption and Metabolism

Absorption:

- This compound is rapidly absorbed from the gastrointestinal tract following oral administration. Within three hours, it is widely distributed throughout the body .

Metabolism:

- Studies indicate that this compound undergoes ester cleavage followed by oxidation, resulting in various metabolites. The metabolic pathways are similar to those of resmethrin but are less complicated due to fewer isomeric products. Mouse liver esterases hydrolyze this compound more rapidly than cis-isomers, while microsomal enzymes oxidize it more slowly .

Toxicological Studies

This compound's toxicity has been evaluated through various studies involving different animal models:

- Teratogenicity Studies: Pregnant rabbits administered this compound showed no significant effects on growth or gestation at lower doses; however, higher doses resulted in increased fetal mortality and resorption sites .

- Chronic Toxicity Studies: In rats fed high concentrations of this compound (up to 8000 ppm) for 91 days, there were no mortalities observed. However, reduced body weight and alterations in blood chemistry indicated potential liver dysfunction at the highest dose levels .

- Acute Toxicity: The oral LD50 for this compound varies across species; it is approximately 225 mg/kg for rabbits. In contrast, it shows much lower toxicity levels (>5000 mg/kg) for rats .

Case Studies

- Agricultural Applications:

- Environmental Impact:

Summary of Findings

| Study Type | Findings |

|---|---|

| Teratogenicity | Increased fetal mortality at high doses; no effects at lower doses |

| Chronic Toxicity | No mortality; reduced body weight and liver dysfunction at high doses |

| Acute Toxicity | LD50 values: 225 mg/kg (rabbits), >5000 mg/kg (rats) |

| Environmental Impact | Rapid degradation; minimal food residues |

Eigenschaften

IUPAC Name |

(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKTZHHVJILDY-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034382 | |

| Record name | Bioresmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE. | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.05 | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-01-7, 10453-55-1 | |

| Record name | Bioresmethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Resmethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioresmethrin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioresmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bioresmethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESMETHRIN, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535H601Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIORESMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP8YQZ13B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

30-35 °C | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bioresmethrin, like other pyrethroids, primarily targets the nervous system of insects. [, , , ] It disrupts the normal function of sodium channels in nerve cells, leading to repetitive nerve impulses and ultimately paralysis and death. [, , , ]

A: Research suggests that this compound can directly affect the corpus cardiacum in locusts. [] This organ plays a crucial role in regulating physiological processes, and this compound exposure has been shown to alter its electrical activity and trigger the release of hormones. []

A: Studies have revealed that this compound can induce mitochondrial damage in the nerve cells of cockroaches, both in isolated ganglia and after in vivo treatment. [, ] This damage manifests as swollen mitochondria with disrupted cristae. [, ] Additionally, this compound exposure can lead to the accumulation of lysosomes and depletion of synaptic vesicles in the neuropiles of cockroach ganglia. []

A: While the provided research papers don't explicitly state the molecular formula and weight, they identify this compound as 5-benzyl-3-furylmethyl (1R)-trans-chrysanthemate. [] Based on this chemical structure, its molecular formula is C22H26O3 and its molecular weight is 338.44 g/mol.

A: Yes, this compound is a valuable grain protectant, often used in combination with other insecticides like chlorpyrifos-methyl. [, , , ] Field trials demonstrate its efficacy in controlling various grain pests in stored wheat for extended periods, often up to 8 months. [, , , ]

A: Comparisons with other synthetic pyrethroids highlight the significance of even slight structural modifications. [, ] For example, this compound, with its (1R)-trans configuration, generally exhibits higher insecticidal activity compared to its diastereomer, Resmethrin, which possesses a (±)-cis-trans configuration. [, ]

A: this compound's stability can be a concern, particularly under environmental conditions like sunlight exposure. [] Research has explored strategies to enhance its photostability, such as adsorbing it onto clay surfaces with specific organic cations. [] This approach aims to protect this compound from degradation and prolong its insecticidal effectiveness.

A: Yes, resistance to this compound, particularly when synergized with piperonyl butoxide, has been documented in housefly populations. [, , ] This resistance appears to be linked to the frequency of the L1014F kdr mutation, which affects the target site of pyrethroids. [, , ]

A: Studies suggest that prior exposure to or resistance to other insecticide classes, like organophosphates, can influence the development of pyrethroid resistance, including resistance to this compound. [, , ] This cross-resistance highlights the complexities of insecticide resistance management.

A: Several methods are available for this compound analysis, each with its advantages. [, , ] Gas-liquid chromatography, often coupled with mass spectrometry, offers high sensitivity and selectivity for quantifying this compound and its potential synergists in various matrices like wheat. [, , ] Another approach is enzyme immunoassay, which provides a sensitive and specific method for quantifying this compound in buffer solutions and grain samples. []

A: Validation of analytical methods is crucial to ensure their accuracy, precision, and specificity. [] Researchers rigorously validate methods for this compound analysis, particularly when applied to complex matrices like grain. [] These validation procedures are essential for generating reliable data and ensuring the quality of scientific research.

A: While this compound can degrade in the environment, specific degradation pathways and rates depend on factors like soil pH and the presence of sensitizers. [, ] Research indicates that soil can facilitate the photodegradation of this compound by generating singlet oxygen, a reactive oxygen species. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.